Isopropyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Isopropyl 2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants and have been used historically in herbal medicine. The compound is characterized by its chromene ring structure, which is a fused benzene and pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing salicylaldehyde with isopropyl acetoacetate in the presence of a base such as piperidine or L-proline as a catalyst. The reaction is usually performed in an organic solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is emphasized to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Isopropyl 2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the production of dyes, perfumes, and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of isopropyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s chromene ring structure allows it to interact with biological membranes and proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Coumarin-3-carboxylic acid
Uniqueness
Isopropyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its ethyl and methyl counterparts, the isopropyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
propan-2-yl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-8(2)16-12(14)10-7-9-5-3-4-6-11(9)17-13(10)15/h3-8H,1-2H3 |
InChI Key |
QPPAJPWUSODCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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